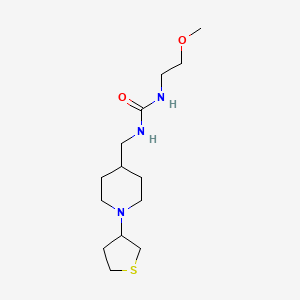

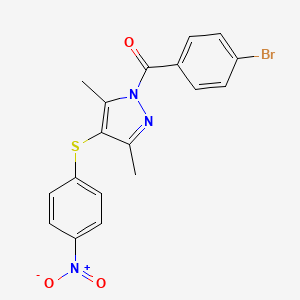

![molecular formula C20H20N2O5S B2705641 methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898463-00-8](/img/structure/B2705641.png)

methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate” has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Methylation of the pyrroline ring at position 2 has been shown to lead to an increased diuretic effect .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3. This representation provides a detailed view of the compound’s structure, including the positions of the carbon, nitrogen, oxygen, and sulfur atoms, as well as the locations of the double bonds and the orientation of the functional groups.Chemical Reactions Analysis

While specific chemical reactions involving “methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate” are not available in the retrieved data, compounds with similar structures have been synthesized using various methods . These methods often involve cyclization processes or domino reactions .科学的研究の応用

Biological Active Sulfonamide Hybrids

Sulfonamides are a crucial class of drugs, known for their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects, among others. Recent advances have focused on developing two-component sulfonamide hybrids, incorporating various organic compounds like coumarin, indole, and quinoline, to create a significant range of hybrids. These developments hint at the potential versatility of sulfonamide-based compounds like the one , in biomedical and pharmaceutical research (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).

Antineoplastic Potential of Pyrrolo-quinoline Derivatives

Pyrrolo-quinoline derivatives have been synthesized and evaluated for their potential as antineoplastic agents. These compounds demonstrate interesting cell growth inhibitory properties, particularly against cell lines derived from solid tumors such as CNS, melanoma, and prostate-derived cells. Their mechanism of action appears distinct from traditional topoisomerase II inhibitors, suggesting a novel approach to cancer therapy that could potentially be explored with methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate (Ferlin, Gatto, Chiarelotto, & Palumbo, 2000).

Synthesis of Pyrroloquinoline Derivatives

The exploration of novel synthetic pathways to create pyrroloquinoline derivatives is of significant interest in the field of organic chemistry. Such research provides insights into the potential for synthesizing complex molecules, including methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, for various applications in medicinal chemistry and drug development (Wu et al., 2017).

Larvicidal Activity of Pyrrolo[1,2-a]quinoline Derivatives

The larvicidal activity of certain pyrroloquinoline derivatives against Anopheles arabiensis suggests potential applications in public health for controlling mosquito populations and combating malaria. This line of research indicates that compounds with the pyrroloquinoline core could be valuable in developing new insecticides or antimalarial agents (Uppar et al., 2020).

特性

IUPAC Name |

methyl 2-[methyl-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-21(17-6-4-3-5-16(17)20(24)27-2)28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFVNEONDSGCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

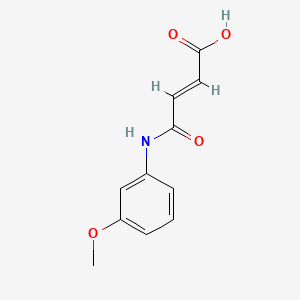

![7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B2705558.png)

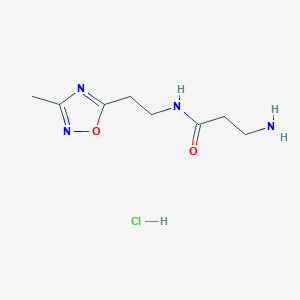

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)

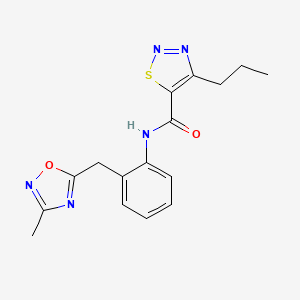

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)

![2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2705563.png)

![5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2705566.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)